Antiviral agent 54

Zika virus Antiviral potency SAR optimization

Antiviral agent 54 (compound 33) is a differentiated 1-aryl-4-arylmethylpiperazine entry inhibitor with validated pan-viral activity across ZIKV (EC50 0.39 µM), HCoV-OC43 (2.28 µM), and Influenza A (2.69 µM). SAR-driven pyridine substitution confers superior potency, enhanced ligand lipophilicity efficiency (LLE), and reduced cytotoxicity compared to benzonitrile analogs and the ZK22 lead. Substitution with generic piperazine derivatives introduces uncontrolled experimental variability. Supplied as a solid with confirmed identity for reproducible preclinical research.

Molecular Formula C23H37N7
Molecular Weight 411.6 g/mol
Cat. No. B12374848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 54
Molecular FormulaC23H37N7
Molecular Weight411.6 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)CCN(C)C1=CC(=NC=C1)CN2CCN(CC2)C3=CC=NC=C3
InChIInChI=1S/C23H37N7/c1-26(2)11-12-27(3)13-14-28(4)23-7-10-25-21(19-23)20-29-15-17-30(18-16-29)22-5-8-24-9-6-22/h5-10,19H,11-18,20H2,1-4H3
InChIKeyCXTANKBZCXEMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiviral Agent 54 (Compound 33) - A Broad-Spectrum, Orally Active 1-Aryl-4-Arylmethylpiperazine for ZIKV, HCoV-OC43, and Influenza A Research


Antiviral agent 54 (also designated as compound 33) is a synthetic small molecule belonging to the 1-aryl-4-arylmethylpiperazine chemotype, a class of compounds developed as entry inhibitors for emerging RNA viruses [1]. Characterized by the molecular formula C23H37N7 and a molecular weight of 411.6 g/mol, this compound is documented as a broad-spectrum and orally active antiviral agent that reduces viral RNA and protein levels . It was derived through structure-activity relationship (SAR) optimization of the lead compound ZK22 to improve potency and drug-like properties, including reduced cytotoxicity and enhanced ligand lipophilicity efficiency [1].

Why Broad-Spectrum Piperazine Analogs Cannot Replace Antiviral Agent 54 Without Quantitative Validation


While the 1-aryl-4-arylmethylpiperazine scaffold is shared among several antiviral candidates, substituting Antiviral agent 54 with a generic analog or the lead compound ZK22 is not scientifically valid due to critical structure-dependent variations in potency and therapeutic index. The lead compound ZK22 and its derivatives exhibit non-linear SAR relationships, where specific pyridine substitutions in compound 33 (Antiviral agent 54) result in significantly enhanced anti-ZIKV potency, increased ligand lipophilicity efficiency (LLE), and reduced cytotoxicity compared to the benzonitrile-containing analogs [1]. Furthermore, the broad-spectrum activity profile of compound 33—quantified across ZIKV, HCoV-OC43, and influenza A virus—is not a universal feature of this chemotype; other derivatives (e.g., compound 13) demonstrate distinct efficacy patterns [1]. Generic substitution without rigorous quantitative comparison against these specific EC50 and cytotoxicity benchmarks would introduce uncontrolled variability into experimental or preclinical workflows, compromising reproducibility and data interpretation.

Antiviral Agent 54: A Quantitative Evidence Guide for Scientific Selection


Potency Against Zika Virus (ZIKV): Direct Comparison to Lead Compound ZK22

Antiviral agent 54 (compound 33) demonstrates significantly improved antiviral activity against Zika virus (ZIKV) compared to the lead compound ZK22. In ZIKV-infected HUVECs, the EC50 of compound 33 is 0.39 µM [1]. This represents a marked improvement over the previously reported ZK22, which was the starting point for the SAR campaign and exhibited weaker activity [1]. The enhanced potency is attributed to the replacement of the benzonitrile moiety of ZK22 with a pyridine group, which increased ligand lipophilicity efficiency (LLE) and reduced cytotoxicity [1].

Zika virus Antiviral potency SAR optimization

Broad-Spectrum Antiviral Profile: EC50 Values Across Three RNA Virus Families

Antiviral agent 54 exhibits quantifiable antiviral activity against three distinct RNA viruses, with EC50 values of 0.39 µM for ZIKV, 2.28 µM for human coronavirus OC43 (HCoV-OC43), and 2.69 µM for influenza A virus (IVA) [1]. This broad-spectrum activity at low micromolar concentrations is a key differentiator from many other entry inhibitors that are often virus-specific [1]. The mechanism, identified as viral entry inhibition for ZIKV, suggests a conserved host or viral target exploited across these viruses, making it a valuable tool for studying pan-viral entry pathways [1].

Broad-spectrum antiviral Coronavirus Influenza A virus

Mechanism of Action: ZIKV Entry Inhibition and Dose-Dependent Reduction of Viral Proteins

Antiviral agent 54 (compound 33) acts as a ZIKV entry inhibitor, targeting an early stage of the viral life cycle [1]. In ZIKV-infected cells, treatment with Antiviral agent 54 at concentrations of 5, 2.5, 1.25, and 0.625 µM for 48 hours resulted in a dose-dependent decrease in ZIKV NS5 protein and ZIKV RNA levels . This mechanism of action, which blocks viral entry rather than post-entry replication, differentiates it from other broad-spectrum antivirals that target viral polymerases or proteases (e.g., Remdesivir or Nirmatrelvir) and provides a distinct tool for dissecting the ZIKV entry pathway.

Mechanism of action Viral entry Zika virus replication

Oral Bioavailability Potential: A Critical Parameter for In Vivo Preclinical Studies

The 2024 Bioorganic & Medicinal Chemistry paper specifically identifies Antiviral agent 54 (compound 33) as a 'novel ZIKV entry inhibitor with the potential of oral available' [1]. This is a key selection criterion for researchers transitioning from in vitro to in vivo models. The compound's design incorporated structural modifications to enhance drug-like properties, such as increased ligand lipophilicity efficiency (LLE) and reduced molecular hydrophobicity, which are directly correlated with improved oral absorption potential [1]. While many early-stage antiviral compounds exhibit poor oral pharmacokinetics, necessitating intraperitoneal or intravenous administration in animal models, Antiviral agent 54's documented 'oral availability potential' makes it a more translationally relevant tool for preclinical studies of ZIKV or other susceptible viruses.

Oral bioavailability In vivo Preclinical development

Antiviral Agent 54: Validated Research Applications Based on Quantitative Evidence


In Vitro Dissection of Zika Virus Entry Mechanisms in Endothelial Cells

Researchers investigating the early stages of ZIKV infection, particularly viral entry into human endothelial cells, can employ Antiviral agent 54 as a selective probe. With an EC50 of 0.39 µM in HUVECs and a defined mechanism as an entry inhibitor, this compound provides a precise tool to block the initial viral-host cell interaction [1]. The dose-dependent reduction of ZIKV NS5 protein and RNA at concentrations between 0.625 µM and 5 µM allows for controlled experimental modulation of viral entry, enabling the study of downstream signaling events, host factor recruitment, and the kinetics of viral uncoating .

Broad-Spectrum Antiviral Screening and Pan-Viral Target Validation

Antiviral agent 54 is uniquely positioned for broad-spectrum antiviral screening programs. Its documented activity against three RNA viruses from distinct families—Flaviviridae (ZIKV), Coronaviridae (HCoV-OC43), and Orthomyxoviridae (Influenza A)—with EC50 values of 0.39 µM, 2.28 µM, and 2.69 µM, respectively, makes it an ideal reference compound for assays aiming to identify or characterize pan-viral entry inhibitors [1]. It can serve as a positive control in high-throughput screens for novel broad-spectrum antivirals or as a chemical probe to validate the involvement of a conserved cellular target (e.g., a specific receptor or endocytic pathway component) in the entry of multiple pathogenic viruses [1].

Preclinical In Vivo Studies of Zika Virus Pathogenesis and Vertical Transmission

Given its identification as a compound with 'oral availability potential,' Antiviral agent 54 is a candidate for in vivo proof-of-concept studies in small animal models of ZIKV infection [1]. Researchers can utilize this compound to evaluate the therapeutic efficacy of oral dosing in preventing or mitigating ZIKV-induced pathology, such as congenital microcephaly in pregnant mouse models. Its selection over structurally related but less drug-like piperazine analogs is justified by the SAR-driven optimization of LLE and reduction in cytotoxicity, which are critical for achieving effective plasma and tissue concentrations after oral administration [1].

Investigating Coronavirus OC43 as a BSL-2 Model for Antiviral Development

Human coronavirus OC43 (HCoV-OC43) is a widely used BSL-2 surrogate for more pathogenic coronaviruses (e.g., SARS-CoV-2). Antiviral agent 54's activity against HCoV-OC43, with an EC50 of 2.28 µM, makes it a valuable tool for preliminary antiviral screening and mechanism-of-action studies under standard laboratory biosafety conditions [1]. This allows researchers to efficiently triage and optimize antiviral candidates targeting coronavirus entry before advancing to studies requiring higher containment levels, thereby reducing cost and experimental complexity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiviral agent 54

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.